1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine is an organic compound characterized by a piperazine ring that is substituted with a 3-bromo-5-fluorophenyl group and a methyl group. This compound is recognized for its utility in medicinal chemistry, particularly as a building block for synthesizing pharmaceutical compounds that target the central nervous system. The compound has the International Chemical Identifier (InChI) key of 1481628-12-9, which aids in its identification within chemical databases.
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. It is classified as an aromatic amine due to the presence of the aromatic bromofluorophenyl group. The compound is often utilized in the development of new therapeutic agents, particularly in research focused on neuropharmacology and medicinal chemistry .
The synthesis of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine typically involves a nucleophilic substitution reaction. The primary method includes reacting 3-bromo-5-fluoroaniline with 4-methylpiperazine. This reaction is generally conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, yielding the desired product through nucleophilic attack on the electrophilic carbon attached to the bromine atom .
For industrial applications, similar synthetic routes are employed but optimized for larger scale production. Techniques such as continuous flow reactors can enhance yield and purity. Purification methods including recrystallization and chromatography are used to isolate the final product.
The molecular structure of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine can be represented as follows:
Data from high-resolution mass spectrometry confirms the molecular weight with no significant deviation from theoretical calculations .
1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine can participate in several chemical reactions, including:
The mechanism of action for 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, particularly neurotransmitter receptors. It can function as an inhibitor or agonist, modulating receptor activity and influencing signal transduction pathways. The precise molecular targets depend on the specific derivatives synthesized from this compound and their intended therapeutic applications .
1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine has several significant applications in scientific research:
Piperazine scaffolds serve as fundamental structural components in CNS drug discovery due to their favorable physicochemical properties and versatile target engagement capabilities. The incorporation of piperazine rings enhances blood-brain barrier (BBB) permeability through optimal logP (1.5-3.5) and topological polar surface area (TPSA <76 Ų) parameters, as demonstrated in GABA-A receptor positive allosteric modulators [2]. The 1-(3-bromo-5-fluorophenyl)-4-methylpiperazine scaffold exemplifies strategic molecular design where the meta-bromo and meta-fluoro substituents create electron-deficient aryl systems that promote specific binding interactions with CNS targets while maintaining metabolic stability through halogen-mediated resistance to oxidative degradation [1] [7].
Structural modifications of the piperazine ring significantly impact pharmacological profiles:
Table 1: Design Parameters for Piperazine-Based CNS Therapeutics
Parameter | Target Range | 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine | Impact on CNS Activity |
---|---|---|---|
Molecular Weight | <450 Da | 287.17 g/mol | Facilitates BBB penetration |
clogP | 2.0-4.0 | 2.89 [8] | Optimal lipophilicity for CNS distribution |
TPSA | <90 Ų | ~15 Ų | Enhanced membrane permeability |
H-bond Donors | 0-1 | 0 | Reduces efflux transport |
Basic pKa | 7.0-9.0 | ~7.2 [1] | Balanced ionization state at physiological pH |
The synthesis of advanced piperazine intermediates employs Claisen-Schmidt condensation for constructing key carbonyl bridges between aromatic systems and heterocyclic components. This reaction typically involves acid- or base-catalyzed condensation of acetylfuran with aromatic aldehydes to form α,β-unsaturated ketones, which serve as precursors for oxazoline and isoxazoline intermediates [3]. Subsequent functionalization with N-methylpiperazine occurs through Mannich reactions under optimized conditions:
Microwave-assisted synthesis significantly enhances reaction efficiency for constructing the piperazine-aryl bond. In the synthesis of GABA-A receptor ligands, microwave irradiation at 150°C for 15 minutes achieves complete conversion in N-alkylation reactions between 4-methylpiperazine and 3-bromo-5-fluorobenzyl halides, compared to 8-12 hours under conventional heating [2]. This technique reduces side product formation (<5%) while improving regioselectivity in unsymmetrical piperazine derivatives.
Table 2: Comparative Analysis of Piperazine Functionalization Methods
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | NaBH3CN/MeOH, 0°C to rt, 12h | 65-75 | Functional group tolerance | Over-reduction risks |
Nucleophilic Substitution | K2CO3/DMF, 80°C, 8h | 82-90 | Scalability | Competing O-alkylation |
Buchwald-Hartwig Coupling | Pd2(dba)3/XantPhos, 100°C, 24h | 70-85 | Aryl chloride compatibility | Catalyst cost and removal |
Microwave-Assisted | 150°C, DMF, 15 min | 88-95 | Rapid processing | Specialized equipment needed |
Regioselective halogenation of arylpiperazine derivatives requires precise control of electronic and steric factors to achieve meta-substitution patterns. Directed ortho-metalation (DoM) strategies employing diisopropylamide (LDA) bases at -78°C enable selective bromination at the 3-position of fluorobenzyl-piperazines, with yields exceeding 85% when using 1,2-dibromotetrachloroethane as electrophile [5] [6]. The fluorine atom's strong inductive effect (-I) directs electrophiles to meta-positions while suppressing ortho/para attack through resonance withdrawal.
Balanced fluorination techniques are critical for maintaining metabolic stability without compromising target affinity:
Protecting group strategies prevent unwanted ring halogenation during synthesis. The tert-butoxycarbonyl (Boc) group effectively shields piperazine nitrogens during aryl halogenation, with deprotection using HCl/dioxane (4M, 25°C, 2h) providing quantitative recovery of the free amine [5]. For 1-(3-bromo-5-fluorobenzyl)-4-methylpiperazine, selective bromination is achieved prior to benzyl conjugation, as demonstrated by the 43% overall yield in the patented 5-step sequence from 4-bromo-2-trifluorotoluidine [6].
Table 3: Regioselective Halogenation Methods for Arylpiperazines
Method | Regioselectivity | Temperature | Catalyst/Additive | Application Example |
---|---|---|---|---|
Directed ortho-Metalation | Meta > Para (10:1) | -78°C | LDA/Bromine source | 3-Bromo-5-fluorobenzyl piperazine |
Acid-Mediated Bromination | Para > Meta (3:1) | 25°C | HBr/H2O2 | Electron-rich arylpiperazines |
Copper-Catalyzed Halogen Exchange | Specific position retention | 150-180°C | CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine | Aryl F from Cl precursors |
Balz-Schiemann Reaction | Position retention | 0°C then 100°C | NaNO2/HBF4 | Direct fluorination of anilino precursors |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1